6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one
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Overview
Description
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one is a heterocyclic compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-1-tetralone with ammonia or primary amines in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production . Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of acridones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acridines.
Scientific Research Applications
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of certain enzymes . This intercalation can lead to the formation of reactive oxygen species (ROS), inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar structural features but lacks the chloro substitution.
9-Aminoacridine: Similar structure with an amino group instead of a chloro group.
6-Methoxyacridine: Contains a methoxy group at the position where 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one has a chloro group.
Uniqueness
This compound is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one (CAS No. 334504-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₂ClNO
- Molecular Weight : 233.69 g/mol
- Structure : The compound features a chloro group and a hexahydroacridinone framework which contributes to its biological activity.
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : Recent studies indicate that derivatives of acridine compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups (like chlorine) enhances their interaction with microbial targets .
- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have shown that they can induce apoptosis in cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- VEGFR Inhibition : Some studies have suggested that compounds with similar structures may inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of acridine derivatives including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 16 |
This compound | S. aureus | 8 |
This compound | P. aeruginosa | 32 |
These results suggest that the compound possesses moderate to strong antibacterial activity against common pathogens.
Cytotoxicity Studies
In vitro studies conducted on cancer cell lines such as HT-29 and COLO-205 revealed promising cytotoxic effects:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HT-29 | 10.5 |
This compound | COLO-205 | 12.0 |
These findings indicate that the compound could be a candidate for further development in cancer therapeutics.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that modifications of acridine derivatives led to enhanced antimicrobial properties. The study focused on the structure–activity relationship (SAR), revealing that substituents like halogens significantly improved potency against Gram-positive and Gram-negative bacteria .
- Cytotoxicity and Apoptosis Induction : Another research article examined the effects of similar compounds on cell cycle progression and apoptosis induction in cancer cells. The results indicated that these compounds could effectively arrest the cell cycle and promote apoptotic pathways through mitochondrial depolarization and caspase activation .
Properties
IUPAC Name |
6-chloro-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h5-7H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMAULBOMFTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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